molecular formula C21H26ClN3O3S B2610640 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1217085-29-4

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2610640
CAS No.: 1217085-29-4
M. Wt: 435.97
InChI Key: GRKMAPQMCPKVJN-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholine ring: This step involves the reaction of the benzo[d]thiazole derivative with a morpholine derivative, often under nucleophilic substitution conditions.

    Formation of the furan ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors.

    Final coupling and hydrochloride formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions could target the furan ring or the benzo[d]thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects.

    Diagnostic Tools: Potential use in diagnostic imaging or assays.

Industry

    Chemical Industry: Applications in the synthesis of other complex molecules.

    Pharmaceutical Industry: Use in the development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)furan-2-carboxamide hydrochloride
  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

Uniqueness

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is unique due to the specific combination of its benzo[d]thiazole, morpholine, and furan rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-13-17-19(14-16(15)2)28-21(22-17)24(20(25)18-5-3-10-27-18)7-4-6-23-8-11-26-12-9-23;/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKMAPQMCPKVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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